Cas no 1096856-98-2 (1-(4-Tert-butylphenyl)cyclopropan-1-amine)

1-(4-Tert-butylphenyl)cyclopropan-1-amine is a cyclopropylamine derivative featuring a tert-butylphenyl substituent, which enhances its steric and electronic properties. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid cyclopropane ring, which can influence conformational stability and binding affinity in bioactive molecules. The tert-butyl group contributes to increased lipophilicity, potentially improving membrane permeability in drug design applications. Its amine functionality allows for further derivatization, making it a versatile intermediate for the development of novel compounds. The structural characteristics of this amine make it valuable for studying structure-activity relationships in medicinal chemistry and agrochemical research.
1-(4-Tert-butylphenyl)cyclopropan-1-amine structure
1096856-98-2 structure
商品名:1-(4-Tert-butylphenyl)cyclopropan-1-amine
CAS番号:1096856-98-2
MF:C13H19N
メガワット:189.29666352272
MDL:MFCD11899002
CID:4560429
PubChem ID:43378547

1-(4-Tert-butylphenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-tert-butylphenyl)cyclopropan-1-amine
    • 1-[4-(tert-Butyl)phenyl]cyclopropanamine
    • 1-(4-(tert-Butyl)phenyl)cyclopropanamine
    • 1-(4-tert-butylphenyl)cyclopropanamine
    • BBL035716
    • STL442949
    • SY145525
    • N11190
    • Z1820077324
    • 1-(4-Tert-butylphenyl)cyclopropan-1-amine
    • MDL: MFCD11899002
    • インチ: 1S/C13H19N/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13/h4-7H,8-9,14H2,1-3H3
    • InChIKey: FGMYLUCDARKECM-UHFFFAOYSA-N
    • ほほえんだ: NC1(C2C=CC(=CC=2)C(C)(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 189.152
  • どういたいしつりょう: 189.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 273.3±19.0 °C at 760 mmHg
  • フラッシュポイント: 118.5±16.8 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

1-(4-Tert-butylphenyl)cyclopropan-1-amine セキュリティ情報

1-(4-Tert-butylphenyl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-118223-2.5g
1-(4-tert-butylphenyl)cyclopropan-1-amine
1096856-98-2 95%
2.5g
$1495.0 2023-05-26
TRC
B490658-50mg
1-(4-tert-Butylphenyl)cyclopropan-1-amine
1096856-98-2
50mg
$ 295.00 2022-06-07
TRC
B490658-10mg
1-(4-tert-Butylphenyl)cyclopropan-1-amine
1096856-98-2
10mg
$ 70.00 2022-06-07
eNovation Chemicals LLC
D917987-1g
1-[4-(tert-Butyl)phenyl]cyclopropanamine
1096856-98-2 95%
1g
$1650 2024-07-20
Enamine
EN300-118223-0.1g
1-(4-tert-butylphenyl)cyclopropan-1-amine
1096856-98-2 95%
0.1g
$249.0 2023-05-26
Enamine
EN300-118223-5.0g
1-(4-tert-butylphenyl)cyclopropan-1-amine
1096856-98-2 95%
5g
$2943.0 2023-05-26
Enamine
EN300-118223-50mg
1-(4-tert-butylphenyl)cyclopropan-1-amine
1096856-98-2 95.0%
50mg
$167.0 2023-10-03
abcr
AB464683-250mg
1-(4-tert-Butylphenyl)cyclopropan-1-amine; .
1096856-98-2
250mg
€577.00 2025-02-17
1PlusChem
1P0096Q8-100mg
1-(4-tert-butylphenyl)cyclopropan-1-amine
1096856-98-2 95%
100mg
$312.00 2025-03-29
1PlusChem
1P0096Q8-50mg
1-(4-tert-butylphenyl)cyclopropan-1-amine
1096856-98-2 95%
50mg
$221.00 2025-03-29

1-(4-Tert-butylphenyl)cyclopropan-1-amine 関連文献

1-(4-Tert-butylphenyl)cyclopropan-1-amineに関する追加情報

Introduction to 1-(4-Tert-butylphenyl)cyclopropan-1-amine (CAS No. 1096856-98-2)

1-(4-Tert-butylphenyl)cyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1096856-98-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopropanamine derivatives, characterized by its cyclopropane ring fused with an amine functional group and a tert-butyl-substituted phenyl ring. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive molecules.

The tert-butylphenyl moiety in the molecular structure contributes to the compound's lipophilicity and potential for membrane interaction, which are critical properties in drug design. The presence of the cyclopropane ring introduces rigidity to the molecular framework, which can influence binding affinity and metabolic stability. These structural attributes have prompted researchers to investigate its pharmacological potential, especially in the context of enzyme inhibition and receptor binding studies.

In recent years, there has been a growing interest in cyclopropanamine derivatives due to their unique chemical properties and biological activities. Studies have demonstrated that such compounds can exhibit significant interactions with various biological targets, including enzymes and receptors involved in therapeutic pathways. The 1-(4-Tert-butylphenyl)cyclopropan-1-amine molecule has been studied for its potential role in modulating these interactions, which could lead to the development of new therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the field of immunomodulation. Preliminary research suggests that derivatives of 1-(4-Tert-butylphenyl)cyclopropan-1-amine may interact with immune system receptors, potentially influencing immune responses. This has opened up avenues for exploring its use in conditions where immune modulation is beneficial, such as autoimmune diseases or chronic inflammatory disorders. The ability of this compound to modulate immune pathways could make it a valuable tool in developing novel immunotherapies.

The synthesis of 1-(4-Tert-butylphenyl)cyclopropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the cyclopropane ring is a key step, often achieved through cyclopropanation reactions. The subsequent functionalization with the amine group and the tert-butylphenyl moiety further refines the molecular structure. Advanced synthetic techniques, such as transition metal-catalyzed reactions, have been employed to enhance yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

Quality control and analytical characterization are crucial steps in evaluating the purity and identity of 1-(4-Tert-butylphenyl)cyclopropan-1-amine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the molecular structure and assess impurity profiles. These analytical methods provide detailed insights into the compound's chemical properties, which are essential for understanding its behavior in biological systems.

The pharmacokinetic properties of 1-(4-Tert-butylphenyl)cyclopropan-1-amine are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, providing valuable data on its pharmacokinetic profile. This information will guide future formulation strategies and dosing regimens to ensure efficacy and safety.

In conclusion, 1-(4-Tert-butylphenyl)cyclopropan-1-amine (CAS No. 1096856-98-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further development. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a role in advancing therapeutic strategies across multiple disease areas.

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